1-(Phenylsulfonyl)propan-2-one
Overview
Description
1-(Phenylsulfonyl)propan-2-one, also known as benzenesulphonylacetone, is an organic compound with the molecular formula C₉H₁₀O₃S. It is characterized by the presence of a phenyl group attached to a sulfonylacetone moiety. This compound is known for its active methylene group, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylsulfonyl)propan-2-one can be synthesized through various methods. One common route involves the reaction of phenylsulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields phenylsulfonylacetone as a solid product with a melting point of 55-59°C .
Industrial Production Methods
Industrial production of phenylsulfonylacetone often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Fermenting baker’s yeast is used for asymmetric reduction.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: (S)-(+)-2-hydroxypropyl phenyl sulfone.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)propan-2-one has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenylsulfonylacetone involves its active methylene group, which can undergo various chemical transformations. The sulfonyl group acts as an electron-withdrawing group, stabilizing the negative charge on the methylene carbon during reactions. This makes phenylsulfonylacetone a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylthioacetone: Similar structure but with a thio group instead of a sulfonyl group.
Phenylsulfinylacetone: Contains a sulfinyl group instead of a sulfonyl group.
Uniqueness
1-(Phenylsulfonyl)propan-2-one is unique due to its sulfonyl group, which imparts distinct reactivity and stability compared to its analogs. The presence of the sulfonyl group makes it more reactive in nucleophilic substitution reactions and provides better stability in oxidative conditions .
Properties
IUPAC Name |
1-(benzenesulfonyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLGSNMIIPIRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352849 | |
Record name | Phenylsulfonylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-44-2 | |
Record name | Phenylsulfonylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.